2-(Aminoethyl)-1-N-Boc-pyrrolidine

Organic Synthesis Pharmaceutical Intermediates Quality Control

2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7), also known as tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, is a heterocyclic organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol. It is characterized by a pyrrolidine ring with a 2-aminoethyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 370069-29-7
Cat. No. B112539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminoethyl)-1-N-Boc-pyrrolidine
CAS370069-29-7
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCN
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3
InChIKeyVCYKQOGWPICUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7): A Key Boc-Protected Pyrrolidine Building Block for Pharmaceutical Synthesis


2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7), also known as tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate, is a heterocyclic organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is characterized by a pyrrolidine ring with a 2-aminoethyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with its protected amine group enabling selective reactivity in multi-step syntheses [1].

Why Substituting 2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7) with Unprotected or Differently Protected Analogs Compromises Synthetic Outcomes


Generic substitution of 2-(Aminoethyl)-1-N-Boc-pyrrolidine with simpler analogs like 1-(2-aminoethyl)pyrrolidine or N-Boc-pyrrolidine is not viable due to critical differences in reactivity, stability, and functional group availability . The target compound's unique combination of a free primary amine and a Boc-protected pyrrolidine nitrogen allows for orthogonal protection strategies essential in complex molecule assembly [1]. Analogs lacking the Boc group (e.g., 1-(2-aminoethyl)pyrrolidine) are more reactive but significantly less stable, while those missing the aminoethyl side chain (e.g., N-Boc-pyrrolidine) lack the necessary functional handle for further derivatization, severely limiting their synthetic utility . The following sections provide quantitative evidence of these critical differentiators.

Quantitative Differentiation of 2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7) vs. Closest Analogs


Purity Specification Comparison: 2-(Aminoethyl)-1-N-Boc-pyrrolidine vs. (R)- and (S)-Enantiomers and Unprotected Analog

The commercially available racemic 2-(Aminoethyl)-1-N-Boc-pyrrolidine (target) is commonly supplied with a minimum purity specification of 95% . This is comparable to its individual enantiomers, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine and (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, which are often available at 95-97% purity . In contrast, the unprotected analog 1-(2-aminoethyl)pyrrolidine is available in a wider purity range, from 95% to 99% , but its lack of a Boc group makes it unsuitable for multi-step sequences requiring amine protection.

Organic Synthesis Pharmaceutical Intermediates Quality Control

Storage Stability Profile: 2-(Aminoethyl)-1-N-Boc-pyrrolidine vs. Unprotected Analog

The recommended storage temperature for 2-(Aminoethyl)-1-N-Boc-pyrrolidine is 2-8°C , a condition typical for Boc-protected amines to prevent premature deprotection or degradation. This is in contrast to the unprotected analog, 1-(2-aminoethyl)pyrrolidine, which is recommended for storage at room temperature (RT) . This difference highlights the greater inherent stability of the Boc-protected pyrrolidine framework, reducing the risk of degradation during long-term storage and transport.

Compound Stability Storage Conditions Supply Chain

Chemical Functionality: Orthogonal Protection Capability of 2-(Aminoethyl)-1-N-Boc-pyrrolidine

2-(Aminoethyl)-1-N-Boc-pyrrolidine is a key intermediate due to its dual functionality: a free primary amine for nucleophilic reactions and a Boc-protected pyrrolidine nitrogen for later, controlled deprotection . This enables orthogonal synthetic strategies not possible with simpler analogs. For instance, 1-(2-aminoethyl)pyrrolidine lacks the Boc group entirely [1], while N-Boc-pyrrolidine lacks the aminoethyl side chain for further functionalization . The target compound's molecular weight (214.3 g/mol) and its specific combination of functional groups make it a privileged building block for constructing complex, nitrogen-containing molecules .

Orthogonal Synthesis Protecting Group Strategy Medicinal Chemistry

Molecular Weight Comparison: Impact on Reaction Scale and Purification

2-(Aminoethyl)-1-N-Boc-pyrrolidine has a molecular weight of 214.3 g/mol , which is significantly higher than its unprotected analog, 1-(2-aminoethyl)pyrrolidine (114.19 g/mol) . This difference has practical implications for reaction stoichiometry, purification (e.g., column chromatography loading), and overall process mass balance. For a given molar scale, the Boc-protected compound will require nearly double the mass, a factor that must be considered in cost and logistics calculations.

Process Chemistry Synthetic Methodology Building Block Selection

Optimal Application Scenarios for 2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 370069-29-7) Based on Quantitative Evidence


Multi-Step Synthesis of Complex Pharmaceuticals Requiring Orthogonal Protection

This compound is ideally suited for the synthesis of drug candidates where a free primary amine must be functionalized early in the sequence, while the pyrrolidine nitrogen is reserved for a later coupling or deprotection step [1]. Its dual amine functionality (one free, one Boc-protected) enables orthogonal synthesis strategies that are not feasible with simpler analogs lacking either the aminoethyl group or the Boc group . The requirement for refrigerated storage (2-8°C) should be factored into project planning and inventory management.

Preparation of Chiral Ligands and Catalysts via Enantiomer Separation

The racemic mixture (CAS 370069-29-7) serves as a starting point for accessing both (R)- and (S)-enantiomers (CAS 550378-07-9 and 239483-09-1, respectively) . These chiral building blocks are valuable in asymmetric synthesis, particularly for preparing chiral N-heterocycles and ligands . The consistent purity of the racemate (95%) ensures that subsequent resolution or asymmetric synthesis steps are not compromised by impurities.

Peptide Chemistry and Solid-Phase Synthesis

The Boc-protected amine of 2-(Aminoethyl)-1-N-Boc-pyrrolidine is a key feature for applications in peptide chemistry [1]. Its stability under standard conditions and compatibility with a range of reagents [2] make it suitable for both solution-phase and solid-phase peptide-like constructions, where controlled amine reactivity is paramount. The higher molecular weight (214.3 g/mol) compared to unprotected analogs must be accounted for when calculating reagent stoichiometry and resin loading.

Medicinal Chemistry for Neurological and Oncological Targets

This building block is employed in the synthesis of compounds targeting neurological disorders and cancer . Its role as an intermediate in the development of enzyme inhibitors and receptor ligands makes it a strategic choice for medicinal chemistry programs focused on these therapeutic areas. The compound's high purity and defined storage conditions support the generation of reproducible biological data.

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